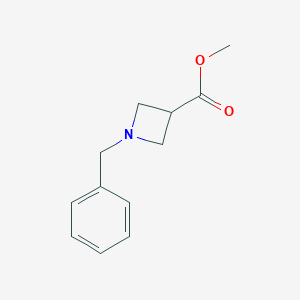

Methyl 1-benzylazetidine-3-carboxylate

Overview

Description

Methyl 1-benzylazetidine-3-carboxylate (MBC) is a synthetic compound belonging to the azetidine family of compounds. It is an aliphatic, heterocyclic compound with a molecular weight of 206.3 g/mol. MBC is a white solid at room temperature and has a melting point of 86-87°C. MBC has been studied for its potential applications in a variety of fields, including biochemistry, biology, and pharmacology.

Scientific Research Applications

Synthesis of Benzodiazepine Derivatives : A study by Wang et al. (2008) details a novel method for synthesizing 1,4-benzodiazepine derivatives using Methyl 1-arylaziridine-2-carboxylates, which includes Methyl 1-benzylazetidine-3-carboxylate. This process is significant in synthetic and medicinal chemistry due to its simplicity and the functionalized 1,4-benzodiazepine scaffold it produces, which is ready for further chemical manipulations (Wang et al., 2008).

Ring-Opening Polymerization : Hashimoto and Yamashita (1986) investigated the ring-opening polymerization of 1-benzylazetidine, closely related to this compound. They found that this polymerization could be achieved using cationic initiators, leading to the formation of a white, powdery polymer. This research contributes to our understanding of the polymerization processes of azetidine derivatives (Hashimoto & Yamashita, 1986).

C-H Bond Functionalization in Carboxylic Acids : Research by Giri et al. (2007) shows the use of this compound in the functionalization of C-H bonds in simple carboxylic acids. This study demonstrated the feasibility of methylation and arylation of these bonds, which is pivotal in the field of organic synthesis (Giri et al., 2007).

Biotransformations of Azetidine Derivatives : Leng et al. (2009) explored the biotransformations of racemic 1-benzylazetidine-2-carbonitriles and amide substrates, which include derivatives of this compound. They demonstrated efficient and enantioselective transformations to azetidine-2-carboxylic acids and amide derivatives, a critical process in asymmetric synthesis (Leng et al., 2009).

Synthesis of Pyrrolizidine Alkaloids : Vanecko and West (2005) researched the ring expansion of azetidinium ylides, starting with Methyl 1-benzylazetidine-2-carboxylate, to access pyrrolizidine alkaloids. Their method provided a high-yield, efficient route to these biologically significant compounds (Vanecko & West, 2005).

Properties

IUPAC Name |

methyl 1-benzylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWRHWYGXKWOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595292 | |

| Record name | Methyl 1-benzylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103491-29-8 | |

| Record name | Methyl 1-benzylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)

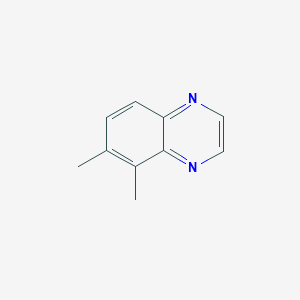

![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)